REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[CH2:11]([NH:14][C:15]1[CH:22]=[CH:21][C:18]([C:19]#N)=[CH:17][CH:16]=1)[CH:12]=[CH2:13].C[OH:24]>C1(C)C=CC=CC=1>[CH2:11]([NH:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:24])=[CH:17][CH:16]=1)[CH:12]=[CH2:13] |f:0.1|
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)NC1=CC=C(C#N)C=C1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring to a solution of 12.1 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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After addition
|
Type
|
STIRRING
|
Details
|
the solution is stirred for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the mixture is poured into 500 ml
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is extracted twice with toluene (100 ml.)
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light yellow crystalline solid
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from dichloromethane/hexane giving colorless needles
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)NC1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |